- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study, Bioorganic Chemistry, 2020, 102,

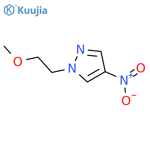

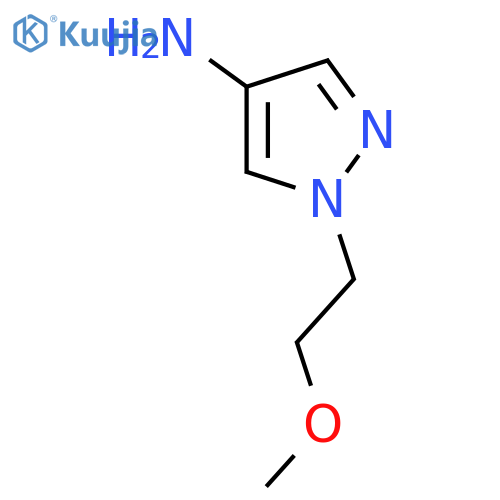

Cas no 948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine)

948570-74-9 structure

商品名:1-(2-Methoxyethyl)-1H-pyrazol-4-amine

CAS番号:948570-74-9

MF:C6H11N3O

メガワット:141.171040773392

MDL:MFCD09965625

CID:829563

PubChem ID:42281885

1-(2-Methoxyethyl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2-methoxyethyl)-1H-pyrazol-4-amine

- 1-(2-methoxyethyl)pyrazol-4-amine

- LURMHCWOXHNATM-UHFFFAOYSA-N

- 4185AF

- 4-amino-1-(2-methoxyethyl)pyrazole

- SY107205

- AK161586

- 4-Amino-1-(2-methoxyethyl)-1H-pyrazole

- 1H-Pyrazol-4-amine, 1-(2-methoxyethyl)-

- ST24037128

- Z812516884

- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (ACI)

- [1-(2-Methoxyethyl)-1H-pyrazol-4-yl]amine

- BS-13241

- 948570-74-9

- DB-290603

- F2169-0282

- EN300-42962

- SCHEMBL1663037

- DTXSID40654703

- MFCD09965625

- YMB57074

- AKOS000205051

- CS-W005886

- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine

-

- MDL: MFCD09965625

- インチ: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3

- InChIKey: LURMHCWOXHNATM-UHFFFAOYSA-N

- ほほえんだ: N1N(CCOC)C=C(N)C=1

計算された属性

- せいみつぶんしりょう: 141.090211983g/mol

- どういたいしつりょう: 141.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 99

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 53.1

1-(2-Methoxyethyl)-1H-pyrazol-4-amine セキュリティ情報

- 危害声明: H315-H319-H335

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

1-(2-Methoxyethyl)-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063551-100mg |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 98% | 100mg |

¥117.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M48290-250mg |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 250mg |

¥446.0 | 2021-09-04 | ||

| Enamine | EN300-42962-5.0g |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95.0% | 5.0g |

$175.0 | 2025-03-15 | |

| Life Chemicals | F2169-0282-2.5g |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95%+ | 2.5g |

$325.0 | 2023-09-06 | |

| Life Chemicals | F2169-0282-5g |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95%+ | 5g |

$480.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D917013-1g |

4-Amino-1-(2-methoxyethyl)-1H-pyrazole |

948570-74-9 | 95% | 1g |

$290 | 2023-09-03 | |

| eNovation Chemicals LLC | Y0989107-5g |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95% | 5g |

$560 | 2024-08-02 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107205-5g |

2-(2,6-Difluorophenyl)pyrrolidine |

948570-74-9 | ≥98% | 5g |

¥1752.0 | 2023-09-15 | |

| TRC | M139290-250mg |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 250mg |

$ 365.00 | 2022-06-04 | ||

| TRC | M139290-25mg |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 25mg |

$ 70.00 | 2022-06-04 |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 6 h, 40 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

リファレンス

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt

リファレンス

- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 - 6 h, rt

リファレンス

- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 °C

リファレンス

- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt

リファレンス

- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt

リファレンス

- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt

リファレンス

- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

リファレンス

- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 25 °C

リファレンス

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt

リファレンス

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

リファレンス

- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt

リファレンス

- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, 40 °C

リファレンス

- Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents, European Journal of Medicinal Chemistry, 2019, 183,

合成方法 15

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

リファレンス

- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt

リファレンス

- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C

リファレンス

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, rt

リファレンス

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

リファレンス

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Raw materials

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Preparation Products

1-(2-Methoxyethyl)-1H-pyrazol-4-amine 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:948570-74-9)1-(2-Methoxyethyl)-1H-pyrazol-4-amine

清らかである:99%

はかる:5g

価格 ($):247.0